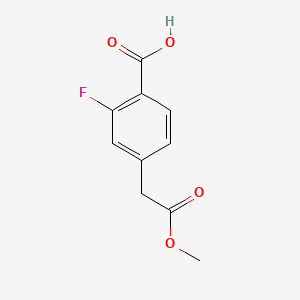![molecular formula C11H13N B13662636 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound is part of the cyclopropaquinoline family, which is characterized by a cyclopropane ring fused to a quinoline structure. The presence of a methyl group at the 7-position adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
相似化合物的比较
1H-Cyclopropa[a]naphthalene: This compound shares a similar cyclopropane ring fused to an aromatic system but differs in the specific arrangement of atoms and functional groups.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Another related compound with a cyclopropane ring fused to a naphthalene structure, differing in the presence of multiple methyl groups.
Uniqueness: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific fusion of a cyclopropane ring to a quinoline structure and the presence of a methyl group at the 7-position. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
7-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13N/c1-7-3-2-4-10-11(7)9-5-8(9)6-12-10/h2-4,8-9,12H,5-6H2,1H3 |
InChI 键 |
XNOMCLYRKBJICE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3CC3CNC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)
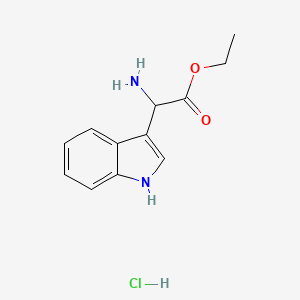

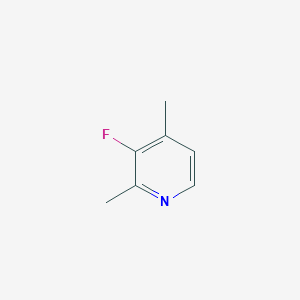

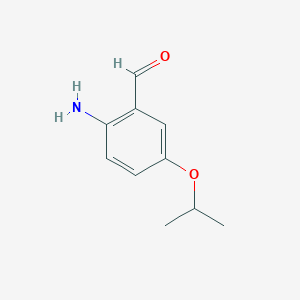
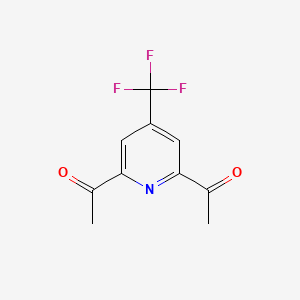


![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
